N-tert-butyl-4-methylsulfonylazepane-1-carboxamide
Description
N-tert-butyl-4-methylsulfonylazepane-1-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group, a methylsulfonyl group, and an azepane ring
Properties
IUPAC Name |
N-tert-butyl-4-methylsulfonylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(2,3)13-11(15)14-8-5-6-10(7-9-14)18(4,16)17/h10H,5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGTYDMYVSVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methylsulfonylazepane-1-carboxamide typically involves the reaction of tert-butylamine with 4-methylsulfonylazepane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-methylsulfonylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-4-methylsulfonylazepane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-methylsulfonylazepane-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfonyl group but differ in their overall structure and reactivity.
Sulfonamides: N-tert-butyl-4-methylsulfonylazepane-1-carboxamide is a member of this class, which includes other compounds with varying substituents on the sulfonyl group.
Azepane Derivatives: Compounds with an azepane ring structure but different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the methylsulfonyl group contributes to its reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
